molecular formula C21H21NO4 B12872070 Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B12872070
M. Wt: 351.4 g/mol
InChI Key: RLUFZIIPMUJZAC-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is an organic compound that belongs to the isoquinoline family This compound is characterized by its complex structure, which includes an ethoxy group, a methyl group, and a phenoxy group attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxy-1-methyl-7-phenoxyisoquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
  • Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
  • 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-4-24-20-17-12-11-16(26-15-9-7-6-8-10-15)13-18(17)14(3)22-19(20)21(23)25-5-2/h6-13H,4-5H2,1-3H3

InChI Key

RLUFZIIPMUJZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=C(N=C1C(=O)OCC)C)OC3=CC=CC=C3

Origin of Product

United States

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